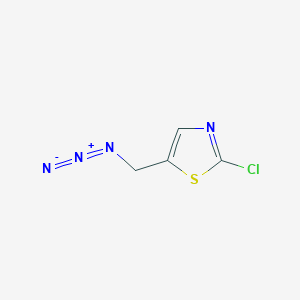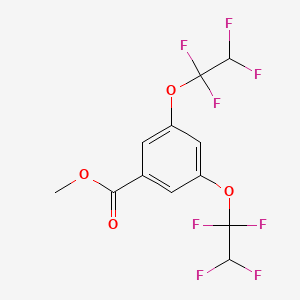![molecular formula C14H19F3N2O2 B13597650 [2-Amino-2-(3-trifluoromethylphenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B13597650.png)
[2-Amino-2-(3-trifluoromethylphenyl)ethyl]carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Amino-2-(3-trifluoromethylphenyl)ethyl]carbamic acid tert-butyl ester: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an aminoethyl group and a tert-butyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-2-(3-trifluoromethylphenyl)ethyl]carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Aminoethyl Intermediate: The starting material, 3-trifluoromethylbenzaldehyde, undergoes a reductive amination reaction with ethylamine to form the corresponding aminoethyl intermediate.
Carbamoylation: The aminoethyl intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction of the carbamate ester can yield the corresponding amine and alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Amines, alcohols.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a precursor for the synthesis of fluorinated compounds with potential applications in materials science.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
- Studied for its potential use in imaging and diagnostic applications due to the presence of the trifluoromethyl group.
Industry:
- Utilized in the development of specialty chemicals and advanced materials.
- Potential applications in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of [2-Amino-2-(3-trifluoromethylphenyl)ethyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This, in turn, facilitates its binding to target proteins, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
[2-Amino-2-(4-trifluoromethylphenyl)ethyl]carbamic acid tert-butyl ester: Similar structure but with the trifluoromethyl group at the para position.
[2-Amino-2-(3-chlorophenyl)ethyl]carbamic acid tert-butyl ester: Similar structure but with a chlorine substituent instead of trifluoromethyl.
Uniqueness:
- The presence of the trifluoromethyl group at the meta position imparts unique electronic and steric properties, influencing the compound’s reactivity and interaction with biological targets.
- Enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.
This comprehensive overview highlights the significance of [2-Amino-2-(3-trifluoromethylphenyl)ethyl]carbamic acid tert-butyl ester in various scientific and industrial applications
Eigenschaften
Molekularformel |
C14H19F3N2O2 |
|---|---|
Molekulargewicht |
304.31 g/mol |
IUPAC-Name |
tert-butyl N-[2-amino-2-[3-(trifluoromethyl)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C14H19F3N2O2/c1-13(2,3)21-12(20)19-8-11(18)9-5-4-6-10(7-9)14(15,16)17/h4-7,11H,8,18H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
HFQGSIUTGMULRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13597570.png)








![3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine](/img/structure/B13597616.png)




